molecular formula C24H30BrN B12638736 C24H30BrN

C24H30BrN

Cat. No.: B12638736
M. Wt: 412.4 g/mol
InChI Key: QITYIVVJVYKPTH-UHFFFAOYSA-M
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Description

. This compound is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure. It has a molecular weight of 412.4057 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane involves the reaction of appropriate dibenzyl precursors with brominating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to bind selectively to certain biological targets, making it useful in drug discovery and development .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, including neurological disorders .

Industry

In the industrial sector, (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in (2R,6R,8R)-2,8-dibenzyl-1-bromo-1-azaspiro[5.5]undecane imparts unique reactivity, making it distinct from its analogs. This allows for specific applications in synthesis and research that are not possible with other similar compounds .

Properties

Molecular Formula

C24H30BrN

Molecular Weight

412.4 g/mol

IUPAC Name

3-benzhydrylidene-1-butyl-1-azoniabicyclo[2.2.2]octane;bromide

InChI

InChI=1S/C24H30N.BrH/c1-2-3-16-25-17-14-20(15-18-25)23(19-25)24(21-10-6-4-7-11-21)22-12-8-5-9-13-22;/h4-13,20H,2-3,14-19H2,1H3;1H/q+1;/p-1

InChI Key

QITYIVVJVYKPTH-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]12CCC(CC1)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2.[Br-]

Origin of Product

United States

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